molecular formula C12H8BrFN2O B12244195 N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide

N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide

Cat. No.: B12244195
M. Wt: 295.11 g/mol
InChI Key: QSYMQWOYNIAROH-UHFFFAOYSA-N
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Description

N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide typically involves the reaction of 3-bromo-2-fluoroaniline with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Scientific Research Applications

N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death . In cancer research, it may interfere with signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-fluorophenyl)pyridine-2-carboxamide
  • N-(3-bromo-2-chlorophenyl)pyridine-2-carboxamide
  • N-(3-bromo-2-methylphenyl)pyridine-2-carboxamide

Uniqueness

N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H8BrFN2O

Molecular Weight

295.11 g/mol

IUPAC Name

N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H8BrFN2O/c13-8-4-3-6-9(11(8)14)16-12(17)10-5-1-2-7-15-10/h1-7H,(H,16,17)

InChI Key

QSYMQWOYNIAROH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C(C(=CC=C2)Br)F

Origin of Product

United States

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